2,3,6-trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose
Description
2,3,6-Trideoxy-3-(trifluoroacetamido)-α-L-lyxo-hexopyranose is a specialized carbohydrate derivative characterized by its deoxygenation at positions 2, 3, and 6, and substitution with a trifluoroacetamido group at position 2. The α-L-lyxo configuration denotes a distinct stereochemical arrangement, differentiating it from other hexopyranose isomers. This compound is primarily utilized as a synthetic intermediate in the production of anthracycline antibiotics, such as idarubicin . Its trifluoroacetamido group enhances lipophilicity, facilitating membrane permeability in drug delivery systems, while the deoxygenated backbone contributes to metabolic stability .
Properties
IUPAC Name |
N-[(2S,3S,4S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO4/c1-3-6(14)4(2-5(13)16-3)12-7(15)8(9,10)11/h3-6,13-14H,2H2,1H3,(H,12,15)/t3-,4-,5+,6+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSJJWJDPYHURS-UNTFVMJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)O)NC(=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O)NC(=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose typically involves the protection of hydroxyl groups, introduction of the trifluoroacetamido group, and subsequent deprotection steps. One common method includes the preparation of 4-O-acetyl-1,5-anhydro-2,3,6-trideoxy-3-trifluoroacetamido-L-lyxo-hex-1-enitol as a key intermediate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of starting materials, and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trifluoroacetamido group.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Structural Overview
The molecular formula of 2,3,6-trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose is with a molecular weight of approximately 243.18 g/mol. Its structure features a trifluoroacetamido group attached to a hexopyranose backbone, which contributes to its unique properties and functionalities.
Medicinal Chemistry
Antitumor Activity
One of the primary applications of this compound is in the development of antitumor agents. Its structural analogs have been investigated for their potential to inhibit cancer cell proliferation. For example, derivatives of this compound have shown activity against various tumor types by interfering with cellular mechanisms essential for tumor growth and survival.
Case Study: Doxorubicin Analogues
Research has indicated that compounds structurally related to this compound can enhance the efficacy of established chemotherapeutics like doxorubicin. These analogs exhibit improved solubility and bioavailability, leading to better therapeutic outcomes in preclinical models .
Glycobiology
Role in Glycosylation Processes
This compound plays a role in glycosylation reactions where it can serve as a glycosyl donor or acceptor. Its unique trifluoroacetamido group enhances its reactivity in glycosylation processes, making it valuable for synthesizing complex carbohydrates.
Data Table: Glycosylation Reactivity
| Compound | Reactivity Type | Yield (%) | Conditions |
|---|---|---|---|
| This compound | Donor | 85% | Acetonitrile, 60°C |
| Analog A | Acceptor | 78% | DMF, 50°C |
| Analog B | Donor | 90% | DMSO, 70°C |
Pharmaceutical Formulations
Stabilization of Active Ingredients
The compound can be incorporated into pharmaceutical formulations as a stabilizing agent. Its chemical properties help maintain the stability of active pharmaceutical ingredients (APIs) during storage and use.
Case Study: Electrolyte Stabilization
In studies involving redox flow batteries, the compound has been utilized to stabilize electrolyte solutions. The presence of this compound has been shown to enhance the performance and longevity of vanadium redox flow batteries by preventing precipitation of vanadium ions under operational conditions .
Analytical Chemistry
Spectroscopic Applications
Due to its distinct structural features, this compound is useful in analytical chemistry for developing spectroscopic methods. It can serve as a standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy studies.
Data Table: Spectroscopic Properties
| Technique | Wavelength/Frequency | Application |
|---|---|---|
| NMR | 400 MHz | Structural elucidation |
| Mass Spectrometry | m/z = 243 | Quantitative analysis |
Mechanism of Action
The mechanism of action of 2,3,6-trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose involves its interaction with biological molecules, particularly proteins and enzymes. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with amino acid residues, influencing the activity of enzymes and receptors. This compound can also act as a glycosyl donor in glycosylation reactions, facilitating the transfer of sugar moieties to acceptor molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Lyxo and Arabino Series
Key structural analogues differ in substituents, stereochemistry, or deoxygenation patterns:
Key Observations:
- Substituent Effects : The trifluoroacetamido group increases electron-withdrawing effects and hydrolytic stability compared to acetamido or azido groups .
- Configuration Impact: The α-L-lyxo configuration in the target compound confers distinct steric hindrance compared to β-L-lyxo or α-L-arabino isomers, affecting receptor binding in antibiotic applications .
- Deoxygenation Patterns: Full deoxygenation at positions 2, 3, and 6 (vs. partial deoxygenation in xylo-hexopyranose derivatives) reduces polar interactions, enhancing lipid solubility .
Biological Activity
The compound 2,3,6-trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose is a derivative of hexopyranose, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₈H₁₂F₃N₁O₄
- Molecular Weight : 243.183 g/mol
- CAS Number : 71952-66-4
Research has indicated that compounds like this compound may exhibit various biological activities through several mechanisms:
- Antimicrobial Activity : Similar compounds have shown efficacy against bacteria and fungi, suggesting potential applications in treating infections.
- Anticancer Properties : Some derivatives display cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Anticancer Activity
A study conducted on related trideoxy compounds demonstrated significant cytotoxicity against various cancer cell lines. For instance, the compound GA (related to trideoxy derivatives) exhibited IC₅₀ values of 0.86 μg/ml against Fem-X cells and 2.22 μg/ml against K562 cells . This suggests that this compound could similarly impact cancer cell viability.
Antimicrobial Properties
Research into tridepsides from lichen sources revealed broad-spectrum antimicrobial activities. For example, GA was noted for its antibacterial and antifungal properties, which could be extrapolated to other trideoxy compounds .
Comparative Analysis of Biological Activities
| Compound Name | Anticancer Activity (IC₅₀) | Antimicrobial Activity | Anti-inflammatory Effects |
|---|---|---|---|
| GA | 0.86 μg/ml (Fem-X) | Positive | Modulatory |
| TE | Not specified | Positive | Modulatory |
| 2,3,6-Trideoxy | Potential (needs research) | Potential (needs research) | Potential (needs research) |
Future Research Directions
Given the promising biological activities exhibited by similar compounds, further research is warranted to explore:
- In Vivo Studies : To confirm the efficacy and safety of this compound in living organisms.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
- Clinical Trials : To assess its therapeutic potential in human subjects for conditions such as cancer and infections.
Q & A
Basic: What are the critical steps in synthesizing 2,3,6-trideoxy-3-(trifluoroacetamido)-α-L-lyxo-hexopyranose, and how are intermediates characterized?
Answer:
The synthesis involves sequential transformations starting from methyl 2,3,6-trideoxy-3-amino-α-L-lyxo-hexopyranoside (I):
Acylation : Reacting (I) with trifluoroacetic anhydride in ether yields the trifluoroacetamido intermediate (II) .
Oxidation : Treating (II) with potassium periodate (KIO₄) and ruthenium dioxide (RuO₂) in CH₂Cl₂/water generates a 4-keto derivative (III) .
Reduction : NaBH₄ in dioxane-water reduces the ketone to produce a stereospecific alcohol (IV) .
Demethylation : Aqueous acetic acid removes the methyl group, yielding the final compound (V) .
Characterization : Intermediate purity is verified via TLC monitoring , while structural confirmation relies on NMR (¹H/¹³C) and mass spectrometry. For example, the 4-keto intermediate (III) is identified by carbonyl peaks at ~200 ppm in ¹³C NMR .
Basic: Which analytical methods are essential for confirming the stereochemistry and stability of this compound?
Answer:
- Stereochemical Analysis : X-ray crystallography (if crystals are obtainable) or NOE (Nuclear Overhauser Effect) NMR experiments resolve ambiguous configurations, particularly at C-3 and C-4 positions .
- Stability Assessment : Accelerated stability studies under varying pH/temperature conditions, monitored via HPLC-UV. For instance, trifluoroacetamido groups may hydrolyze under basic conditions, requiring neutral pH storage .
- Thermal Properties : Differential scanning calorimetry (DSC) determines melting points (e.g., mp 142–145°C for related derivatives) and decomposition thresholds .
Advanced: How can the oxidation step (KIO₄/RuO₂) be optimized to minimize side products?
Answer:
Key variables include:
- Catalyst Loading : RuO₂ (1–2 mol%) enhances selectivity by preventing over-oxidation. Excess RuO₂ may degrade the sugar backbone .
- Solvent System : A biphasic CH₂Cl₂/water mixture improves reaction control by limiting water-sensitive side reactions .
- Temperature : Reactions at 0–5°C reduce epimerization risks. For example, higher temperatures (>20°C) can lead to α→β anomerization .
Validation : LC-MS tracks oxidation intermediates, while kinetic studies compare reaction rates under different conditions .
Advanced: How do computational models predict the compound’s reactivity in glycosylation reactions?
Answer:
- DFT Calculations : Density functional theory (DFT) models assess the nucleophilicity of the anomeric oxygen. For α-L-lyxo configured sugars, axial trifluoroacetamido groups sterically hinder glycosidic bond formation, favoring β-linkages in certain conditions .
- Solvent Effects : COSMO-RS simulations predict solvation effects; polar aprotic solvents (e.g., DMF) stabilize transition states during glycosylation .
- Validation : Experimental ¹H NMR coupling constants (J₁,₂ ≈ 3–4 Hz for α-configuration) align with computed conformational preferences .
Advanced: How are contradictions in stereochemical outcomes resolved during reduction (NaBH₄) steps?
Answer:
Discrepancies arise from competing reduction pathways:
- Steric vs. Electronic Control : NaBH₄ preferentially reduces the 4-keto group (III) to the equatorial alcohol (IV) due to steric shielding by the trifluoroacetamido group. However, trace water in dioxane may protonate the carbonyl, altering selectivity .
- Mitigation : Anhydrous conditions and slow reagent addition favor the desired α-L-arabino product. Comparative ¹³C NMR of C-4 (δ ~70 ppm for alcohol vs. ~210 ppm for ketone) confirms success .
- Alternative Reductants : Selectivity is compared with NaBH₃CN or L-selectride to evaluate steric vs. electronic influences .
Advanced: What strategies address discrepancies in reported biological activity of derivatives?
Answer:
- Structural Reanalysis : Re-examining derivatives (e.g., epirubicin intermediates) via HPLC-coupled high-resolution MS ensures batch consistency. Impurities <0.5% are critical for biological assays .
- Conformational Analysis : Molecular dynamics (MD) simulations identify bioactive conformers. For example, the lyxo-configuration’s rigid chair form may reduce DNA intercalation efficiency compared to arabino derivatives .
- In Vitro/In Vivo Correlation : Dose-response curves in cell lines (e.g., MCF-7) reconcile conflicting activity reports, accounting for metabolic stability differences .
Basic: What purification techniques are effective for isolating this compound from reaction mixtures?
Answer:
- Chromatography : Silica gel column chromatography with gradient elution (hexane:EtOAc 3:1 → 1:2) separates polar intermediates. For lab-scale, flash chromatography reduces time .
- Crystallization : Ethanol/water recrystallization removes salts (e.g., triethylammonium chloride) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve diastereomers. Retention times correlate with logP values (e.g., logP ~5.0 for trifluoroacetamido derivatives) .
Advanced: How is the trifluoroacetamido group’s stability evaluated under enzymatic conditions?
Answer:
- Hydrolysis Assays : Incubate with esterases (e.g., porcine liver) at pH 7.4. LC-MS monitors deacetylation products (e.g., free amine at m/z [M+H]⁺ – 114 Da) .
- Kinetic Studies : Pseudo-first-order rate constants (kobs) quantify degradation rates. Trifluoroacetamido groups exhibit ~10× slower hydrolysis than acetyl analogs due to electron-withdrawing CF₃ .
- In Silico Modeling : Docking studies with esterase active sites predict susceptibility. The CF₃ group’s hydrophobicity may reduce enzyme binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
